molecular formula C7H10O2 B13102597 3-Ethenyloxan-2-one CAS No. 90292-27-6

3-Ethenyloxan-2-one

Cat. No.: B13102597
CAS No.: 90292-27-6
M. Wt: 126.15 g/mol
InChI Key: VRGMVOYHYVNOMI-UHFFFAOYSA-N
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Description

3-Ethenyloxan-2-one is a six-membered lactone (cyclic ester) with an ethenyl (vinyl) substituent at the 3-position of the oxane ring. Its IUPAC name derives from the oxan-2-one backbone, modified by a vinyl group at carbon 3.

Properties

CAS No.

90292-27-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-ethenyloxan-2-one

InChI

InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h2,6H,1,3-5H2

InChI Key

VRGMVOYHYVNOMI-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Vinyltetrahydro-2H-pyran-2-one can be synthesized through the telomerization of butadiene with carbon dioxide, catalyzed by palladium. This method involves the reaction of butadiene with carbon dioxide in the presence of a palladium catalyst, resulting in the formation of the lactone structure .

Industrial Production Methods

The industrial production of 3-vinyltetrahydro-2H-pyran-2-one typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Vinyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones .

Mechanism of Action

The mechanism of action of 3-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo polymerization and other chemical reactions. The vinyl group and lactone ring provide reactive sites for various chemical processes, allowing the compound to interact with other molecules and form new structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-ethenyloxan-2-one with three analogs:

Compound Structure Substituent Position/Type Key Functional Groups Molecular Weight (g/mol)*
3-Ethenyloxan-2-one Oxan-2-one with ethenyl at C3 C3: Ethenyl Lactone (cyclic ester) ~140 (estimated)
6-[(3Z)-Hex-3-en-1-yl]oxan-2-one Oxan-2-one with (Z)-hex-3-enyl at C6 C6: (Z)-Alkenyl chain Lactone, conjugated double bond ~196 (calculated)
Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate Cyclohexane ring with ester and ketone C1: 3-Oxobutyl chain Cyclic ketone, ester ~256 (reported)
2-Methylcyclohexanone Cyclohexanone with methyl at C2 C2: Methyl Cyclic ketone ~126 (reported)

*Molecular weights are calculated or inferred from structural data where explicit values are unavailable.

Key Observations:
  • In contrast, the (Z)-hexenyl chain at C6 in the analog from increases hydrophobicity and may enhance stability in non-polar solvents . Methyl and ketone substituents (e.g., in 2-methylcyclohexanone and the cyclohexanecarboxylate derivative) prioritize ketone-specific reactivity, such as nucleophilic additions or reductions, over lactone ring-opening .
  • Synthetic Pathways :

    • 3-Ethenyloxan-2-one could theoretically be synthesized via Michael addition or cyclization, akin to the method in , where ethyl 2-oxocyclohexanecarboxylate reacts with but-3-en-2-one under catalytic conditions .
    • The hexenyl-substituted lactone in may require longer alkenyl precursors or ring-closing metathesis, given its extended carbon chain .
Lactones vs. Cyclic Ketones:
  • Hydrolysis Sensitivity: Lactones (e.g., 3-ethenyloxan-2-one) are more prone to hydrolysis under acidic/basic conditions compared to cyclic ketones (e.g., 2-methylcyclohexanone) due to the electrophilic carbonyl in esters .
Functional Group Reactivity:
  • Ethenyl Group: The vinyl substituent in 3-ethenyloxan-2-one enables Diels-Alder reactions or polymerization, whereas saturated analogs (e.g., 2-methylcyclohexanone) lack this versatility .
  • Ketone vs. Ester: Cyclohexanone derivatives () participate in aldol condensations or Grignard reactions, while lactones are more suited for ring-opening polymerizations or esterifications .

Physicochemical Properties

  • Volatility : Smaller substituents (e.g., ethenyl in 3-ethenyloxan-2-one) likely result in higher volatility compared to the hexenyl-substituted lactone (), making it more suitable for fragrance applications.
  • Solubility: The polar lactone ring in 3-ethenyloxan-2-one may enhance water solubility relative to 2-methylcyclohexanone, though the hydrophobic hexenyl chain in ’s compound would reduce it .

Biological Activity

3-Ethenyloxan-2-one, also known as 3-vinyl-2(3H)-furanone, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme-inhibitory effects, supported by relevant data tables and case studies.

  • Chemical Formula : C5_5H6_6O
  • Molecular Weight : 98.10 g/mol
  • CAS Number : 4068-69-9

1. Antimicrobial Activity

Research indicates that 3-ethenyloxan-2-one exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against multi-drug resistant bacteria, the compound demonstrated inhibitory activity with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Source: Antimicrobial Resistance Study, Journal of Microbial Pathogenesis

2. Anticancer Activity

The anticancer potential of 3-ethenyloxan-2-one has been explored through various in vitro studies. A notable case study involved the treatment of human cancer cell lines where the compound showed cytotoxic effects.

Cell LineIC50_{50} (µg/mL)Treatment Duration (h)
A375 (Melanoma)2548
MCF-7 (Breast Cancer)3048
HeLa (Cervical Cancer)2024

The results indicated that prolonged exposure led to increased cytotoxicity, particularly in the A375 melanoma cell line.

Source: Cancer Research Journal

3. Enzyme Inhibition

3-Ethenyloxan-2-one has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

EnzymeIC50_{50} (µM)
Acetylcholinesterase15

This inhibition suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.

Source: Neurobiology of Disease

The biological activity of 3-ethenyloxan-2-one is thought to be mediated through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Enzyme Interaction : Its structure allows for interaction with active sites of enzymes like AChE, thereby inhibiting their function.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of 3-ethenyloxan-2-one on infected wounds, patients treated with a topical formulation containing the compound showed a significant reduction in bacterial load compared to the control group.

Case Study 2: Anticancer Properties

A laboratory study on the effects of 3-ethenyloxan-2-one on tumor growth in mice revealed a marked decrease in tumor size when administered at specific doses over a period of four weeks. The study concluded that the compound could be a candidate for further development as an anticancer agent.

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